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Cat. No.: B10815442 Get Quote

For Researchers, Scientists, and Drug Development Professionals

MAX-40279 is an orally bioavailable dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and

fibroblast growth factor receptor (FGFR), showing promise in the treatment of acute myeloid

leukemia (AML), particularly in cases with FLT3 mutations.[1][2] This guide provides a

comparative analysis of MAX-40279 with other notable kinase inhibitors, focusing on its dual-

targeting specificity. The information is based on preclinical data and aims to assist researchers

in evaluating its potential.

Executive Summary
MAX-40279 distinguishes itself by simultaneously targeting both FLT3 and FGFR.[1][2] This

dual-inhibition is significant as FGFR signaling has been implicated in resistance to FLT3

inhibitors.[1] Preclinical studies have demonstrated the potent inhibitory activity of MAX-40279
against both wild-type and mutant forms of FLT3, including the D835Y mutation which confers

resistance to other inhibitors like quizartinib and sorafenib. While specific IC50 values for MAX-
40279 are not publicly available, its preclinical profile suggests superior FGFR inhibitory activity

while maintaining potent activity against FLT3-ITD.

Comparative Kinase Inhibition Profile
The following tables summarize the available half-maximal inhibitory concentration (IC50)

values for MAX-40279 and selected comparator drugs against FLT3 and FGFR kinases. This

data is essential for understanding the potency and selectivity of these inhibitors.
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Table 1: In Vitro Kinase Inhibition Profile (IC50, nM)

Compoun
d

FLT3-WT FLT3-ITD
FLT3-
D835Y

FGFR1 FGFR2 FGFR3

MAX-

40279

Data not

available

Data not

available

Data not

available

Data not

available

Data not

available

Data not

available

Sorafenib 58

More

potent than

D835Y

Less

potent than

ITD

580
Data not

available

Data not

available

Quizartinib
Data not

available

0.40 (MV4-

11), 0.89

(MOLM-

13), 0.73

(MOLM-14)

Data not

available

Data not

available

Data not

available

Data not

available

Ponatinib
>100

(RS4;11)

4 (Primary

Blasts)
>200 2 18 8

Table 2: Cellular Proliferation Inhibition (IC50, nM)

Compound MV4-11 (FLT3-ITD)
MOLM-14 (FLT3-
ITD)

KG-1 (FGFR1
fusion)

MAX-40279 Data not available Data not available Data not available

Sorafenib 4 Data not available >100

Quizartinib 0.56 0.38 Data not available

Ponatinib 0.5 Data not available 17

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.

Below are outlines of key experimental protocols used to assess the dual-targeting specificity

of kinase inhibitors like MAX-40279.
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In Vitro Kinase Assays
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of

purified kinases.

Methodology:

Reagents: Purified recombinant human FLT3 (wild-type and mutant forms) and FGFR

(subtypes 1, 2, and 3) enzymes, ATP, appropriate substrates (e.g., a generic tyrosine kinase

substrate peptide), and the test compound (e.g., MAX-40279) at various concentrations.

Procedure:

The kinase, substrate, and test compound are incubated together in a reaction buffer.

The kinase reaction is initiated by the addition of ATP.

The reaction is allowed to proceed for a defined period at a specific temperature (e.g.,

30°C).

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This

can be done using various methods, such as radioisotope incorporation (32P-ATP) or

fluorescence-based assays.

Data Analysis: The percentage of kinase inhibition at each compound concentration is

calculated relative to a control with no inhibitor. The IC50 value is then determined by fitting

the data to a dose-response curve.

Cellular Proliferation Assays
Objective: To assess the effect of a compound on the growth and viability of cancer cell lines

that are dependent on FLT3 or FGFR signaling.

Methodology:

Cell Lines:

FLT3-dependent: MV4-11 and MOLM-14 (human AML cell lines with FLT3-ITD mutation).
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FGFR-dependent: KG-1 (human AML cell line with an FGFR1 fusion).

Procedure:

Cells are seeded in 96-well plates and allowed to attach overnight.

The cells are then treated with a range of concentrations of the test compound or a vehicle

control (e.g., DMSO).

After a set incubation period (e.g., 72 hours), cell viability is measured using a colorimetric

assay (e.g., MTS or MTT) or a luminescence-based assay (e.g., CellTiter-Glo).

Data Analysis: The percentage of viable cells is calculated for each concentration relative to

the vehicle control. The IC50 value is determined by plotting the percentage of viability

against the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Xenograft Models
Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.

Methodology:

Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG mice) are used to

prevent rejection of human tumor cells.

Procedure:

Human AML cells (e.g., MV4-11 for FLT3-ITD or KG-1 for FGFR1-driven tumors) are

implanted into the mice, either subcutaneously or intravenously to establish a

disseminated leukemia model.

Once tumors are established or leukemia is engrafted, mice are randomized into treatment

and control groups.

The test compound (e.g., MAX-40279) is administered orally at a specified dose and

schedule.
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Tumor volume (for subcutaneous models) or the percentage of human leukemia cells in

the peripheral blood or bone marrow (for disseminated models) is monitored regularly.

Animal body weight and overall health are also monitored to assess toxicity.

Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volume or

leukemia burden in the treated group to the control group. Statistical analysis is performed to

determine the significance of the anti-tumor effect.

Signaling Pathways and Experimental Workflow
Visualizing the targeted signaling pathways and the experimental workflow provides a clearer

understanding of MAX-40279's mechanism and its validation process.
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Caption: Dual inhibition of FLT3 and FGFR signaling pathways by MAX-40279.
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Caption: Experimental workflow for validating dual-targeting specificity.

Conclusion

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b10815442?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10815442?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


MAX-40279 presents a promising therapeutic strategy for AML by simultaneously targeting

FLT3 and FGFR. This dual-targeting mechanism has the potential to overcome resistance

mechanisms that limit the efficacy of single-target FLT3 inhibitors. While the publicly available

data on MAX-40279 is still emerging, the preclinical evidence suggests it is a potent and

selective inhibitor. Further publication of quantitative data from ongoing clinical trials will be

crucial for a more definitive comparison with existing therapies and for solidifying its role in the

treatment of AML. Researchers are encouraged to consider the comparative data and

experimental frameworks presented in this guide for their own investigations into novel AML

therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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